2-(3-Chloro-4-cyanoanilino)hexanoic acid
Description
2-(3-Chloro-4-cyanoanilino)hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone substituted with a 3-chloro-4-cyanoanilino group at the second carbon position. This structure combines a linear aliphatic carboxylic acid with an aromatic amine containing electron-withdrawing substituents (chloro and cyano groups).
Properties
IUPAC Name |
2-(3-chloro-4-cyanoanilino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-3-4-12(13(17)18)16-10-6-5-9(8-15)11(14)7-10/h5-7,12,16H,2-4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHFBFQOBGPEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=CC(=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(3-Chloro-4-cyanoanilino)hexanoic acid with structurally related compounds, emphasizing key differences in functional groups and properties:
Key Differences and Implications
Hexanoic Acid vs. Benzoic Acid Backbone: The hexanoic acid chain in the target compound provides greater conformational flexibility compared to the rigid benzoic acid backbone in 4-(3-Chloroanilino)benzoic acid. This flexibility may enhance binding to hydrophobic pockets in proteins or membranes . The carboxylic acid group in hexanoic acid derivatives (pKa ~4.8) is less acidic than benzoic acid (pKa ~2.8), affecting ionization and solubility in physiological conditions .
This contrasts with 3-Cyano-4-chloroaniline HCl, which lacks the carboxylic acid group but serves as a precursor for bioactive molecules . Chlorine at the 3-position on the anilino ring enhances steric hindrance and may reduce metabolic degradation compared to unsubstituted analogs .
Biological Activity: Hexanoic acid derivatives, such as hexanoic acid 2-(diethylamino)ethyl ester, demonstrate roles in plant stress resistance, suggesting that the target compound could modulate similar pathways (e.g., jasmonic acid signaling) .
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